
3-Biphenylol, 4-isopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Biphenylol, 4-isopropyl- is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where a hydroxyl group is attached to the third carbon of the biphenyl structure, and an isopropyl group is attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylol, 4-isopropyl- can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide undergoes substitution with a nucleophile. For instance, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield a mixture of methylbenzenols .
Industrial Production Methods: Industrial production of 3-Biphenylol, 4-isopropyl- often involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .
化学反应分析
Types of Reactions: 3-Biphenylol, 4-isopropyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
3-Biphenylol, 4-isopropyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Biphenylol, 4-isopropyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
相似化合物的比较
Biphenyl: A simpler structure without the hydroxyl and isopropyl groups.
4-Isopropylbiphenyl: Lacks the hydroxyl group but has the isopropyl group.
3-Hydroxybiphenyl: Contains the hydroxyl group but lacks the isopropyl group.
Uniqueness: 3-Biphenylol, 4-isopropyl- is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
属性
CAS 编号 |
63905-63-5 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC 名称 |
5-phenyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C15H16O/c1-11(2)14-9-8-13(10-15(14)16)12-6-4-3-5-7-12/h3-11,16H,1-2H3 |
InChI 键 |
LULSAOAHMUHLMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


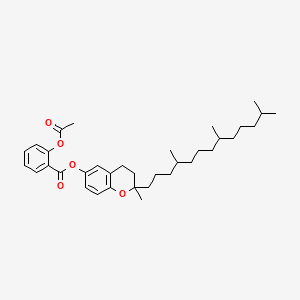


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
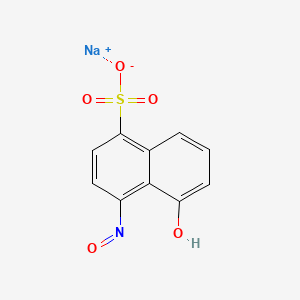
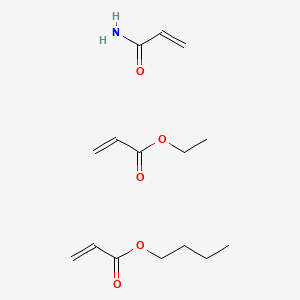
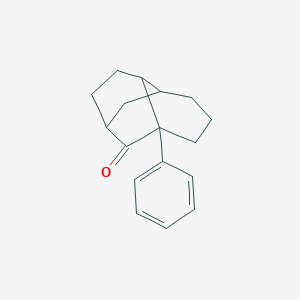
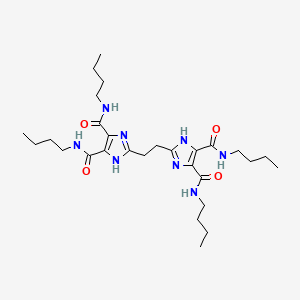

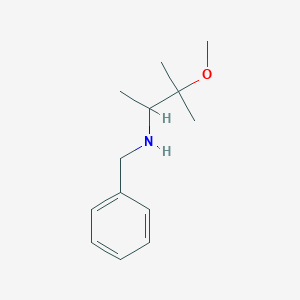

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
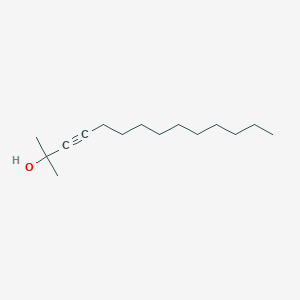
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
